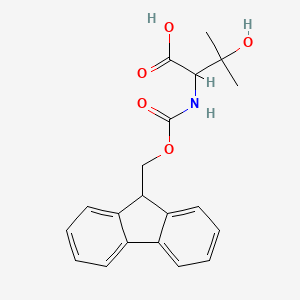
Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid
描述
Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is a derivative of amino acids modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is significant in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is easily removable under mild conditions, making it a popular choice in solid-phase peptide synthesis.
作用机制
Target of Action
The primary target of Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is the amine group of amino acids, amino alcohols, and amino phenols . The compound acts as a protecting group for these amines during peptide synthesis .
Mode of Action
this compound interacts with its targets by forming a carbamate linkage. This is achieved by reacting the amine group with fluorenylmethyloxycarbonyl chloride . The compound serves as a base-labile protecting group, meaning it can be removed under basic conditions . Piperidine is usually preferred for this removal process as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis. Specifically, it is used in the solid-phase peptide synthesis (SPPS) method . The use of this compound allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its role as a protecting group in peptide synthesis. The compound is introduced into the system during the synthesis process and is later removed under basic conditions
Result of Action
The primary result of the action of this compound is the protection of amine groups during peptide synthesis. This allows for the successful formation of peptide bonds without unwanted side reactions . After its removal, the resulting peptides can exhibit a wide range of biological activities, depending on their specific sequences .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the choice of solvent can significantly affect the self-assembly of Fmoc-protected amino acids . Additionally, the compound’s protective action can be performed in aqueous media under mild and catalyst-free conditions . The reaction has been reported to be chemoselective in the presence of ambident nucleophiles .
生化分析
Biochemical Properties
Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is known for its ability to protect the amino group during peptide synthesis, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is primarily based on the ability of the Fmoc group to form stable complexes with these biomolecules, thereby facilitating the synthesis of peptides with high fidelity .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the function of cells by modulating the activity of key signaling molecules and transcription factors. For instance, it can alter the phosphorylation status of proteins involved in signal transduction, thereby impacting downstream signaling events. Additionally, this compound can influence gene expression by interacting with transcriptional regulators, leading to changes in the expression levels of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The Fmoc group facilitates binding interactions with various biomolecules, including enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For example, the compound can inhibit proteases by forming stable complexes with their active sites, thereby preventing substrate access. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal impact on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular stress and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For instance, it can affect the synthesis and degradation of peptides by interacting with peptidyl transferases and proteases. Additionally, this compound can impact the levels of specific metabolites by altering the activity of enzymes involved in their biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cellular membranes by specific amino acid transporters, facilitating its uptake into cells. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions are critical for the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals encoded within its structure. Additionally, post-translational modifications, such as phosphorylation, can influence the localization and activity of this compound within the cell. These factors are critical for the compound’s function and its ability to modulate cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes and ensure high purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired quality and yield .
化学反应分析
Types of Reactions
Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of substituted amino acids depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is widely used in the synthesis of peptides and proteins. Its role as a protecting group for the amino group is crucial in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The Fmoc group can be removed under mild conditions, making it suitable for applications where the integrity of the biological molecule needs to be preserved .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its ability to protect the amino group during synthesis ensures that the final peptide product is of high purity and free from side reactions.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including as catalysts in chemical reactions, as components in drug delivery systems, and in the development of new materials with unique properties.
相似化合物的比较
Similar Compounds
Boc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
Cbz-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.
Uniqueness
Fmoc-(RS)-2-amino-3-hydroxy-3-methylbutanoic acid is unique due to the ease of removal of the Fmoc group under mild conditions, which minimizes the risk of side reactions and degradation of the peptide. This makes it particularly suitable for applications requiring high purity and integrity of the final product.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOMNBRJPAICIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


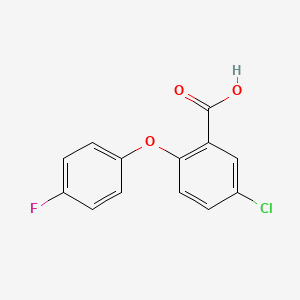

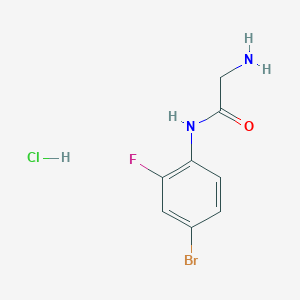
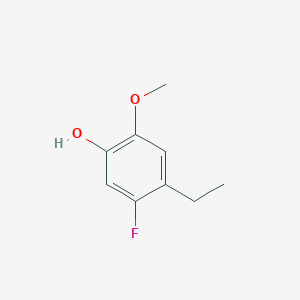
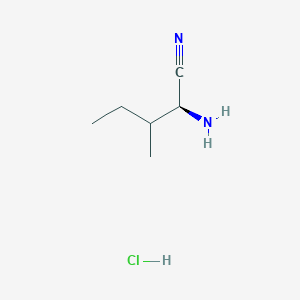
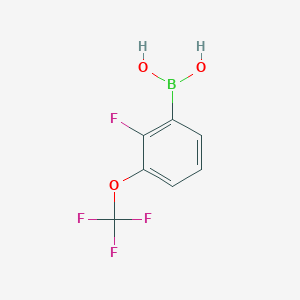
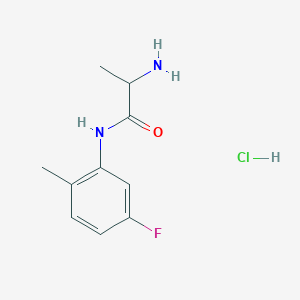
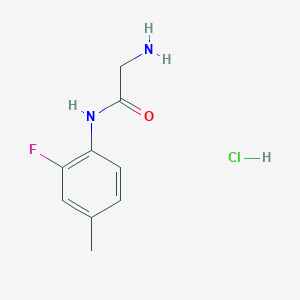



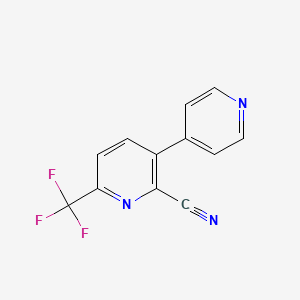
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1439609.png)
![2-(1H-Benzo[d]imidazol-2-yl)benzoic acid hydrochloride](/img/structure/B1439610.png)
